5-氯-1,2,3-噻二唑

描述

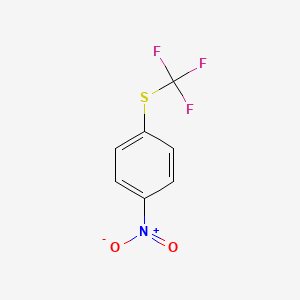

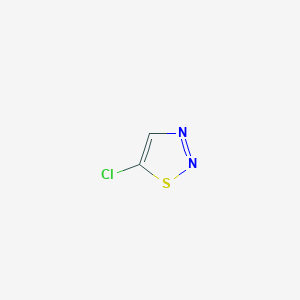

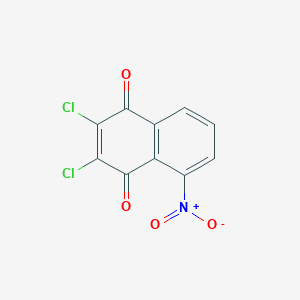

5-Chloro-1,2,3-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The molecular formula is C2HClN2S and the average mass is 120.561 Da .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain intermediate which further cyclized with sulfur reagent in the presence of basic medium .Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .Chemical Reactions Analysis

5-Chloro-1,2,3-thiadiazole demonstrates various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . They are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . The boiling point of 5-Chloro-1,2,3-thiadiazole is predicted to be 163.8±32.0 °C and the density is roughly estimated to be 1.7016 .科学研究应用

抗菌活性

包括5-氯-1,2,3-噻二唑在内的1,3,4-噻二唑衍生物已被合成并研究其抗菌活性 . 这些化合物对多种细菌菌株表现出抑制作用,例如产气肠杆菌、大肠杆菌ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,如金黄色葡萄球菌ATCC 25923、单核细胞增生李斯特菌ATCC 7644、粪肠球菌、杜氏肠球菌、金黄色葡萄球菌ATCC、粘质沙雷氏菌、人表皮葡萄球菌、表皮葡萄球菌、溶血性链球菌、粪肠球菌 .

抗癌剂

包括5-氯-1,2,3-噻二唑在内的噻二唑衍生物已被研究其作为抗癌剂的潜力 . 这些化合物在各种癌症模型中显示出疗效,重点在于作用靶点 .

抗真菌活性

1,3,4-噻二唑衍生物显示出广泛的抗真菌活性 . 这使得它们成为开发新型抗真菌药物的潜在候选者 .

植物生长调节剂

5-氯-1,2,3-噻二唑已被研究其作为植物生长调节剂的潜力 . 这可能对农业和园艺产生重大影响 .

合成化学

包括5-氯-1,2,3-噻二唑在内的1,2,5-噻二唑是一类重要的化合物,用于合成化学 . 它们已被用作生成和研究腈N-硫化物RCNS及其异构体的来源 .

杀虫剂和除草剂

1,2,5-噻二唑已被用作杀虫剂和除草剂 . 这表明5-氯-1,2,3-噻二唑可能在害虫控制中具有潜在应用 .

抗病毒和抗阿米巴活性

包括5-氯-1,2,3-噻二唑在内的1,2,3-噻二唑杂合结构显示出多种生物医学活性,如抗病毒和抗阿米巴活性 .

有机导体

作用机制

Target of Action

It is known that thiadiazole derivatives, which include 5-chloro-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can interact with various biological targets due to their ability to cross cellular membranes . The interaction of 5-Chloro-1,2,3-thiadiazole with its targets could result in changes at the molecular level, leading to its biological effects.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes . This property could influence the bioavailability of 5-Chloro-1,2,3-thiadiazole.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These activities could result from the interaction of 5-Chloro-1,2,3-thiadiazole with its targets and the subsequent changes at the molecular and cellular levels.

Action Environment

It is known that the biological activities of thiadiazole derivatives can be influenced by various factors, including the properties of the biological targets and the cellular environment .

安全和危害

5-Chloro-1,2,3-thiadiazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

未来方向

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

属性

IUPAC Name |

5-chlorothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-1-4-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSOWZTBJWNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396271 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4113-57-9 | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 5-Chloro-1,2,3-thiadiazole with organometallic reagents?

A1: 5-Chloro-1,2,3-thiadiazoles undergo a unique ring-opening reaction when treated with organolithium or Grignard reagents. [] This reaction results in the formation of alkynyl sulfides with the expulsion of nitrogen gas and chloride ion. The proposed mechanism involves a concerted trans-elimination of the leaving groups. This reaction pathway highlights the potential of 5-Chloro-1,2,3-thiadiazoles as precursors in the synthesis of alkynyl sulfide derivatives.

Q2: Can 5-Chloro-1,2,3-thiadiazole be used to synthesize other heterocyclic systems?

A3: Yes, 5-Chloro-1,2,3-thiadiazoles are valuable building blocks for constructing diverse heterocyclic compounds. For instance, they react with sodium azide to form 5-diazoalkyl-1,2,3,4-thiatriazoles. [] Furthermore, reactions with aromatic and aliphatic 1,2-diamines yield novel bis[1,2,3]triazolo[1,5-b;5′,1′-f][1,3,6]thiadiazepine derivatives. [] This reaction proceeds through a multistep pathway involving Dimroth rearrangements and intramolecular cyclization, demonstrating the versatility of 5-Chloro-1,2,3-thiadiazoles in heterocyclic chemistry.

Q3: Is there a way to synthesize 5-amino-1,2,3-thiadiazoles from 5-Chloro-1,2,3-thiadiazoles?

A4: Yes, 5-amino-1,2,3-thiadiazoles, important intermediates in various synthetic schemes, can be synthesized from 5-chloro-1,2,3-thiadiazoles. [] A common method involves a multistep process starting from diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with 5-chloro-1,2,3-thiadiazole as a key intermediate. Optimization of reaction conditions and purification techniques allows for obtaining high-purity 5-amino-1,2,3-thiadiazoles.

Q4: What are the implications of the Dimroth rearrangement in the context of 5-chloro-1,2,3-thiadiazole chemistry?

A5: The Dimroth rearrangement plays a crucial role in the reactivity of 5-chloro-1,2,3-thiadiazoles, especially with nucleophiles like hydrazines. [] This rearrangement involves the migration of a substituent between ring nitrogen atoms, impacting the final product structure. For example, 5-hydrazino-1,2,3-thiadiazoles can isomerize to 1-amino-5-mercapto-1,2,3-triazoles via a Dimroth rearrangement, highlighting the dynamic nature of these heterocyclic systems and their susceptibility to rearrangement reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

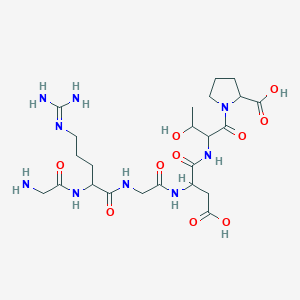

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)

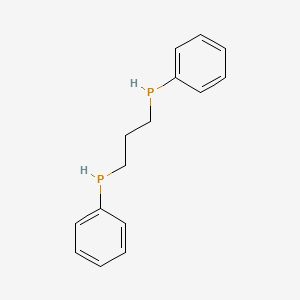

![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)